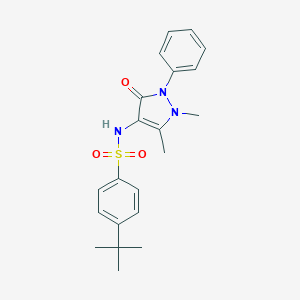

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

Descripción

This compound is a benzenesulfonamide derivative featuring a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substituent and a tert-butyl group at the para position of the benzene ring.

Propiedades

IUPAC Name |

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-15-19(20(25)24(23(15)5)17-9-7-6-8-10-17)22-28(26,27)18-13-11-16(12-14-18)21(2,3)4/h6-14,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAXUBOFFXAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolone core One common approach is the reaction of phenylhydrazine with a suitable ketone to form the pyrazolone derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding sulfonic acids, while reduction can yield amine derivatives.

Aplicaciones Científicas De Investigación

Antileishmanial Activity

Research has identified derivatives of benzenesulfonamide as promising candidates for treating leishmaniasis, a neglected tropical disease. In a study comparing various compounds, certain derivatives exhibited significant in vitro activity against Leishmania spp., with IC50 values indicating potent antileishmanial effects. For instance, some compounds showed IC50 values as low as 0.059 mM against Leishmania infantum .

Table 1: Antileishmanial Activity of Sulfonamide Derivatives

| Compound | IC50 (mM) | Target Organism |

|---|---|---|

| Compound A | 0.070 | L. amazonensis |

| Compound B | 0.059 | L. infantum |

| Compound C | 0.072 | L. amazonensis |

| Compound D | 0.065 | L. infantum |

Enzyme Inhibition Studies

Sulfonamides have been investigated for their inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurological functions, respectively. In a study focused on new sulfonamide derivatives, compounds were synthesized and screened for their ability to inhibit these enzymes, showing potential for therapeutic applications in diabetes and Alzheimer's disease .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | Inhibition (%) |

|---|---|---|

| Compound E | α-glucosidase | 85% |

| Compound F | Acetylcholinesterase | 78% |

Case Study 1: Synthesis and Evaluation of Antileishmanial Compounds

In a systematic study published in Molecules, researchers synthesized a series of pyrazolyl benzenesulfonamides and evaluated their antileishmanial activities. The study highlighted the importance of structural modifications in enhancing biological activity against Leishmania species, demonstrating that specific substitutions significantly improved efficacy .

Case Study 2: Sulfonamide Derivatives as Anticancer Agents

Another significant application of sulfonamides is in cancer research. A study investigated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines such as HCT-116, MCF-7, and HeLa. The results indicated that some derivatives exhibited notable cytotoxicity, suggesting their potential as anticancer agents .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinct tert-butyl group differentiates it from other sulfonamide derivatives. Below is a comparative analysis with structurally related molecules:

Key Observations:

- Synthesis : Unlike the target compound, ’s analog employs palladium-catalyzed cross-coupling, suggesting that synthetic routes for sulfonamides vary significantly with substituent complexity .

- Hydrogen Bonding: The pyrazolone core in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), similar to the pyrazolopyrimidine in ’s molecule. This feature is critical for molecular recognition in crystal packing or biological interactions .

Physicochemical Properties

- Melting Points : ’s compound (175–178°C) has a higher melting point than expected for the target compound, likely due to its planar chromenyl group enhancing crystal packing efficiency. The tert-butyl group in the target compound may disrupt such packing, lowering its melting point .

- Molecular Weight : The target compound (~389.5 g/mol) is smaller than ’s derivative (589.1 g/mol), which incorporates a chromenyl moiety. This difference impacts bioavailability and diffusion rates.

Crystallographic and Computational Analysis

- Crystallography : Tools like SHELX and ORTEP-3 (used in structural determination of sulfonamides) highlight the importance of hydrogen-bonding networks in stabilizing crystal lattices . The tert-butyl group may introduce torsional strain, affecting conformational flexibility.

- Graph Set Analysis : Hydrogen-bonding patterns in sulfonamides often follow Etter’s rules, with sulfonamide S=O and N–H groups forming robust R₂²(8) motifs. The pyrazolone core in the target compound could generate additional motifs, such as C=O···H–N interactions .

Research Implications and Gaps

- Biological Activity : While ’s compound includes fluorophenyl and chromenyl groups (common in kinase inhibitors), the target compound’s tert-butyl group may favor selectivity for hydrophobic binding pockets.

- Synthetic Challenges : The tert-butyl group’s bulk may complicate coupling reactions, necessitating optimized conditions (e.g., high-temperature or microwave-assisted synthesis).

Actividad Biológica

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its unique structural features and potential biological activities, which may have implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide is C21H25N3O3S. Its structure includes a tert-butyl group, a benzene sulfonamide moiety, and a substituted pyrazole ring. The presence of these functional groups contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O3S |

| Molecular Weight | 399.51 g/mol |

| CAS Number | 305373-53-9 |

| SMILES | CC(C)(C)C(=O)N(NC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(C)(C)C |

Biological Activity

Research indicates that compounds similar to 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide exhibit significant biological activities. These activities include:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties : The presence of the pyrazole ring may contribute to antioxidant activity, which is crucial in mitigating oxidative stress in biological systems.

Anti-inflammatory Effects : Some derivatives of pyrazole compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines, suggesting that this compound could have similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their mechanisms and potential applications:

-

Study on Antimicrobial Activity :

- A study conducted on various pyrazole derivatives showed that specific substitutions on the pyrazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

- The compound was tested against Staphylococcus aureus and Escherichia coli with promising results indicating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

- Evaluation of Antioxidant Activity :

- Anti-inflammatory Mechanisms :

Q & A

Q. Advanced Research Focus

- Reactivity prediction : Density Functional Theory (DFT) calculates transition states and activation energies for sulfonylation steps .

- Binding studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., cyclooxygenase-2) using crystal structures from the Protein Data Bank .

Note: ICReDD’s quantum chemical workflows integrate experimental feedback to refine computational models, reducing trial-and-error approaches .

How do structural modifications of the pyrazolone core influence bioactivity?

Advanced Research Focus

Structure-Activity Relationship (SAR) studies compare analogs:

- Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance target affinity but may reduce solubility .

- Substituent positioning : tert-Butyl at the para position (vs. meta) improves steric shielding of the sulfonamide group, enhancing metabolic stability .

Method: Synthesize derivatives with systematic substitutions and assay against enzyme panels (e.g., kinase inhibition assays) .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Focus

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized protocols : Use uniform cell lines (e.g., HEK293) and solvent controls (DMSO ≤0.1%) .

- Purity validation : HPLC-MS (>98% purity) to exclude confounding byproducts .

Case Study: Variability in IC₅₀ values for a related pyrazolone sulfonamide was traced to residual dimethylformamide (DMF) altering protein conformation .

What methodologies enhance solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

- Co-solvent systems : Use cyclodextrins or PEG-400 to solubilize the hydrophobic tert-butyl group .

- Prodrug design : Introduce hydrolyzable esters at the sulfonamide nitrogen, which cleave in vivo to release the active compound .

Validation: Pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .

What techniques elucidate metabolic pathways and degradation products?

Q. Advanced Research Focus

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

- Stability testing : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to identify acid-labile sites .

Key Finding: The tert-butyl group resists oxidative metabolism, while the pyrazolone ring undergoes hydroxylation in CYP3A4-rich environments .

How are crystallographic data used to validate synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.